2-Amino-3-(benzylideneamino)-2-butenedinitrile
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Overview
Description
2-Amino-3-(benzylideneamino)-2-butenedinitrile is an organic compound with the molecular formula C11H8N4 It is characterized by the presence of an amino group, a benzylideneamino group, and two nitrile groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(benzylideneamino)-2-butenedinitrile typically involves the condensation of benzaldehyde with 2-amino-3-butenedinitrile under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-3-(benzylideneamino)-2-butenedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(benzylideneamino)-2-butenedinitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 2-Amino-3-(phenylamino)-2-butenedinitrile
- 2-Amino-3-(methylamino)-2-butenedinitrile
- 2-Amino-3-(ethylamino)-2-butenedinitrile
Comparison: Compared to these similar compounds, 2-Amino-3-(benzylideneamino)-2-butenedinitrile is unique due to the presence of the benzylidene group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H8N4 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
(Z)-2-amino-3-(benzylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C11H8N4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,8H,14H2/b11-10-,15-8? |
InChI Key |
GYKRAPATCHYXOP-HNAZJXHDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
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